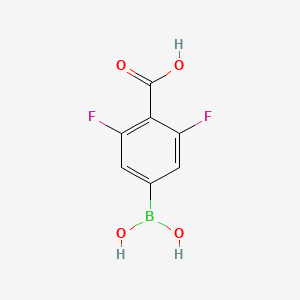

4-Borono-2,6-difluorobenzoic acid

説明

4-Borono-2,6-difluorobenzoic acid is an organic compound that holds significant prominence in scientific research . It serves as a crucial intermediate in the synthesis of various organic compounds and finds frequent utilization in laboratory experiments .

Synthesis Analysis

The synthesis of 4-Borono-2,6-difluorobenzoic acid involves several steps. Aromatic or aliphatic nitriles are dissolved in [bmim]HSO4 and the reaction mixture is heated at 60-65 °C for 1-3 hours . It may also involve palladium-mediated coupling with various aryl boronic acids .Molecular Structure Analysis

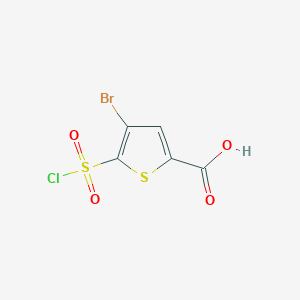

The molecular formula of 4-Borono-2,6-difluorobenzoic acid is C7H5BF2O4 . The average mass is 236.998 Da and the monoisotopic mass is 235.928436 Da .Chemical Reactions Analysis

4-Borono-2,6-difluorobenzoic acid serves as a pivotal intermediate in synthesizing an array of organic compounds . Its application extends to the synthesis of compounds such as insecticides and herbicides .Physical And Chemical Properties Analysis

4-Borono-2,6-difluorobenzoic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Antiviral Applications : Phenylboronic-acid-modified nanoparticles, related to 4-Borono-2,6-difluorobenzoic acid, have been shown to possess potential as antiviral inhibitors, specifically against Hepatitis C virus (HCV). These nanoparticles, known as "borono-lectins," demonstrate a novel viral entry activity and reduced cellular toxicity, making them a promising area for therapeutic strategies in blocking viral entry of HCV (Khanal et al., 2013).

Fluorescent Sensing Applications : Boronic acids, including derivatives like 4-Borono-2,6-difluorobenzoic acid, are utilized in the development of fluorescent chemosensors. These sensors are employed for detecting biological active substances, crucial in disease prevention, diagnosis, and treatment. They interact with substances like carbohydrates, L-dopamine, fluoride, and various ions, showing changes in fluorescence properties (Huang et al., 2012).

Polymer Chemistry and Photophysical Properties : Boron-containing compounds like difluoroboron dibenzoylmethane, related to 4-Borono-2,6-difluorobenzoic acid, are studied for their role in polymer chemistry and photophysical properties. These compounds exhibit solid-state luminescent properties useful in fields like multiphoton microscopy, cell biology, and tumor hypoxia imaging (Zhang et al., 2009).

Detection of Boronic Acids : The detection of boronic acids, including derivatives like 4-Borono-2,6-difluorobenzoic acid, can be achieved through excited-state intramolecular proton-transfer fluorescence. This method is highly sensitive and selective, providing a useful tool for monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).

Safety And Hazards

The safety information for 4-Borono-2,6-difluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

4-borono-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIXNRNZROUJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726919 | |

| Record name | 4-Borono-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Borono-2,6-difluorobenzoic acid | |

CAS RN |

1029716-94-6 | |

| Record name | 4-Borono-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)